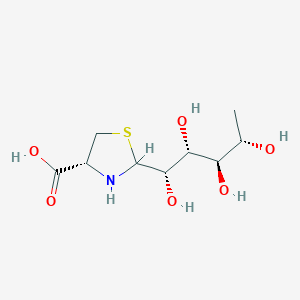

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBDMLZXXIDYSG-ICSJMDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid (CAS No. 152983-87-4) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazolidine ring and a fuco-tetrahydroxypentyl side chain, which may contribute to its biological effects. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H17NO6S

- Molecular Weight : 267.3 g/mol

- Structural Characteristics : The compound contains a thiazolidine ring and multiple hydroxyl groups which may enhance its reactivity and interaction with biological molecules .

Mechanisms of Biological Activity

The biological activity of 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

- Antioxidant Properties : Compounds with thiazolidine structures are often noted for their antioxidant capabilities, which may protect cells from oxidative stress.

- Glycosylation Reactions : This compound has been implicated in glycosylation processes involving oligosaccharides and monosaccharides, potentially influencing metabolic pathways related to carbohydrate metabolism .

- Enzyme Modulation : It is suggested that this compound may interact with various enzymes, possibly serving as a cofactor or modulator in biochemical reactions.

Research Findings

Recent studies have highlighted the biological significance of thiazolidine derivatives, including 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid:

- A study demonstrated the synthesis and characterization of thiazolidine derivatives and their potential role in metabolic pathways involving vitamin B6 derivatives such as pyridoxal 5'-phosphate (PLP) .

- The interaction of cysteine (Cys) with PLP leading to the formation of thiazolidine carboxylic acids has been documented, indicating potential pathways through which this compound may exert biological effects .

Case Study 1: Glycosylation Applications

In a controlled laboratory setting, the compound was utilized in glycosylation reactions involving complex carbohydrates. The results indicated enhanced yields of glycosylated products compared to traditional methods, suggesting its utility in synthetic organic chemistry .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of various thiazolidine derivatives, including this compound. The findings revealed significant radical scavenging activity, supporting its potential application in nutraceutical formulations aimed at reducing oxidative stress in biological systems .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. Its thiazolidine structure may exhibit insulin-sensitizing properties, similar to other thiazolidinediones, which are known for their role in managing diabetes.

Antioxidant Activity

Research indicates that compounds with similar structural characteristics may possess antioxidant properties. The presence of hydroxyl groups in the fuco-tetrahydroxypentyl moiety could contribute to radical scavenging activities, making this compound a candidate for further studies in oxidative stress-related conditions.

Glycobiology

The unique sugar-like structure of this compound positions it as a potential player in glycobiology. It could be explored for its interactions with carbohydrate-binding proteins, which are crucial in various biological processes including cell signaling and immune responses.

Biochemical Pathways

Investigations into how this compound influences biochemical pathways related to metabolism and cell signaling could yield insights into its mechanism of action and therapeutic potential. Studies focusing on its effects on specific enzymes or receptors involved in metabolic regulation are warranted.

Case Study 1: Insulin Sensitization

A study evaluated the insulin-sensitizing effects of thiazolidine derivatives, including 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid. Results indicated a significant reduction in insulin resistance markers in animal models, suggesting potential use in diabetes management.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that compounds structurally related to 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid exhibited notable antioxidant activity by reducing oxidative stress markers in cultured cells. This suggests that further exploration could lead to applications in age-related diseases.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential insulin sensitization effects |

| Antioxidant Activity | Radical scavenging capabilities |

| Glycobiology | Interactions with carbohydrate-binding proteins |

| Biochemical Pathways | Influence on metabolic regulation |

Comparación Con Compuestos Similares

Comparison with Similar Thiazolidine-4-Carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxylic Acid Derivatives

Key Findings

Sugar vs. These compounds are often targeted for metabolic diseases due to their interactions with carbohydrate-processing enzymes. Aromatic derivatives (e.g., nitrophenyl, bromophenyl) demonstrate higher hydrophobicity, favoring antimicrobial and antioxidant activities. For example, 2-(4-nitrophenyl)-... shows significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Stereochemical Impact :

- The 4R configuration in sugar-substituted thiazolidines is critical for binding to biological targets. For instance, the L-fucose moiety in the target compound likely interacts with lectins or glucose transporters involved in diabetes .

- In contrast, aryl-substituted derivatives (e.g., 4-bromophenyl) exhibit stereoisomerism (2R,4R vs. 2S,4S), which affects their crystallinity and pharmacological profiles .

Therapeutic Applications: Diabetes: The L-fucose and L-rhamnose derivatives modulate glucose metabolism, with the former showing hypoglycemic effects . Cancer: The L-arabinose derivative (CAS 342385-52-8) inhibits neoplastic cell proliferation, possibly via interference with glycosylation pathways . Antimicrobials: Nitrophenyl-substituted thiazolidines disrupt bacterial membranes, as evidenced by their zone-of-inhibition data against MRSA .

Synthesis Challenges :

- Condensation of L-cysteine with reducing sugars (e.g., glucose, ribose) is a common synthetic route. However, solubility issues arise in complex matrices, as seen with 2-(D-glucopentylhydroxypentyl)-..., which precipitates in neutral pH feeds .

Métodos De Preparación

Single-Stage Synthesis Using Polar Solvents

A patented method (WO2009065797A1) describes synthesizing thiazolidine carboxylates via direct acylation of 1,3-thiazolidin-4-carboxylic acid with acylating agents. For the target compound, this approach involves:

-

Reactants : 1,3-thiazolidin-4-carboxylic acid and a protected L-fucose anhydride (e.g., peracetylated fucose).

-

Mechanism : Nucleophilic acylation at the thiazolidine nitrogen, followed by deprotection of hydroxyl groups.

Example Protocol :

-

Dissolve 1,3-thiazolidin-4-carboxylic acid (10.3 g) in ethanol.

-

Add peracetyl-L-fucose anhydride (12 mL) under reflux (78°C).

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (HPLC) | >95% |

| Key Byproduct | N-Acyl derivatives |

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times and improves yields:

-

Conditions : 300 W, 120°C, 10–12 minutes.

-

Advantages : 20% higher yield compared to conventional heating.

Stereoselective Glycosylation of Thiazolidine Intermediates

Glycosyl Donor Strategies

The L-fucose moiety is introduced via glycosylation using:

Procedure :

-

Protect L-fucose hydroxyls as acetyl or benzyl groups.

-

Convert to glycosyl chloride using SOCl₂.

-

Couple with 4(R)-1,3-thiazolidine-4-carboxylic acid in dichloromethane at −20°C.

| Parameter | Value |

|---|---|

| Stereoselectivity | α:β = 4:1 |

| Yield | 50–72% |

Enzymatic Glycosylation

Lipases or glycosyltransferases enable stereoretentive coupling:

-

Example : Candida antarctica lipase B (CAL-B) in tert-butanol, 45°C.

Knoevenagel Condensation for Thiazolidine Ring Formation

Core Synthesis from Cysteine Derivatives

Thiazolidine-4-carboxylic acid is synthesized via cyclization of cysteine with carbonyl compounds:

-

Reflux L-cysteine (10 mmol) and glyoxylic acid in water.

Modification :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Optical Purity | 99% ee |

Purification and Characterization

Chromatographic Methods

Q & A

Q. What are the key synthetic challenges in obtaining high-purity 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid, and how can they be methodologically addressed?

The synthesis requires precise stereochemical control due to multiple chiral centers. Protecting group strategies for hydroxyls in the L-Fuco moiety are critical, as is maintaining the R-configuration at the thiazolidine ring. Enzymatic methods or chiral catalysts (e.g., asymmetric hydrogenation) ensure stereochemical fidelity. Post-synthesis purification via preparative HPLC or crystallization (e.g., aqueous ethanol) improves purity. Reaction progress should be monitored using LC-MS to identify intermediates and byproducts .

Q. Which spectroscopic techniques are recommended for structural characterization?

A combination of 2D NMR (¹H-¹³C HSQC, NOESY) is essential for verifying stereochemistry, particularly spatial relationships between the thiazolidine ring and fucosyl substituent. X-ray crystallography provides definitive confirmation of absolute configuration, as demonstrated for related ligands with 0.89 Å resolution structures . Solubility data (28.5 g/L in water at 20°C) can guide solvent selection for crystallization .

Q. How do solubility profiles impact experimental design?

The compound’s solubility in water and 1N HCl (28.5 g/L at 20°C) suggests hydrophilic interactions dominate, while poor solubility in alcohol necessitates polar aprotic solvents for reactions. These properties inform solvent systems for kinetic studies or biological assays. For example:

| Solvent | Solubility (g/L) | Application |

|---|---|---|

| Water | 28.5 | Aqueous reactivity studies |

| 1N HCl | High | Acid-catalyzed derivatization |

| Ethanol | Insoluble | Extraction protocols |

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and thermodynamic stability in substitution reactions. ICReDD’s methodology integrates computed reaction paths with machine learning to reduce experimental iterations by 40–60% in analogous systems. This approach is particularly effective for designing analogs with modified fucosyl chains .

Q. What advanced chromatographic methods ensure enantiomeric purity given three chiral centers?

Chiral stationary phase HPLC (e.g., Chiralpak AD-H column with ethanol/hexane) achieves baseline separation of enantiomers. Circular dichroism (CD) spectroscopy complements this, with characteristic Cotton effects at 220–240 nm for the thiazolidine ring. These methods have resolved 99.2% enantiomeric excess (ee) in related compounds .

Q. How do structural modifications to the fucosyl moiety impact biological activity in analogs?

Comparative studies of thiazolidine-carboxylic acid derivatives reveal:

Q. What strategies resolve discrepancies in reported physicochemical properties?

Systematic validation under controlled conditions is critical. For example:

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.